molecular formula C11H21NO2 B15250664 tert-Butyl(R)-3-methylpiperidine-1-carboxylate

tert-Butyl(R)-3-methylpiperidine-1-carboxylate

Cat. No.: B15250664
M. Wt: 199.29 g/mol
InChI Key: PKLWMIBESIUEIV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl®-3-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a methyl group, and a piperidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl®-3-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl alcohol with 3-methylpiperidine-1-carboxylic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds through the formation of an ester bond . The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of tert-Butyl®-3-methylpiperidine-1-carboxylate can be achieved through continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl®-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl hydroperoxide derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of tert-Butyl®-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl®-3-methylpiperidine-1-carboxylate is unique due to its combination of a piperidine ring and a tert-butyl group, which imparts specific reactivity and steric properties. This makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl (3R)-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C11H21NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1

InChI Key

PKLWMIBESIUEIV-SECBINFHSA-N

Isomeric SMILES

C[C@@H]1CCCN(C1)C(=O)OC(C)(C)C

Canonical SMILES

CC1CCCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.